molecular formula C22H21NO2 B5702133 N-(2-methoxybenzyl)-2,2-diphenylacetamide

N-(2-methoxybenzyl)-2,2-diphenylacetamide

Cat. No.: B5702133
M. Wt: 331.4 g/mol
InChI Key: FVNAUHWJLODSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C22H21NO2 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.157228913 g/mol and the complexity rating of the compound is 381. The solubility of this chemical has been described as <0.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-(2-methoxybenzyl)-2,2-diphenylacetamide, also known as 25I-NBOMe, is a potent serotonin 5-HT 2A/2C receptor agonist . These receptors play a crucial role in the regulation of mood, cognition, and perception.

Mode of Action

25I-NBOMe acts as an agonist at the 5-HT 2A and 5-HT 2C receptors due to its high in vitro binding affinity for these receptors . This means it binds to these receptors and activates them, leading to increased serotonin signaling.

Biochemical Pathways

Upon activation of the 5-HT 2A/2C receptors, 25I-NBOMe affects the release of several neurotransmitters. Studies have shown changes in the release of dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . These neurotransmitters are involved in various biochemical pathways that regulate mood, cognition, and perception.

Pharmacokinetics

It is known that the compound penetrates animal brain tissue in a relatively slow manner . Peak drug concentrations were detected 30 and 60 min after the drug application in serum and brain tissue, respectively . The parental compound was still present in the brain 8 h after administration .

Result of Action

The activation of 5-HT 2A/2C receptors by 25I-NBOMe leads to a variety of effects. Repeated administration of 25I-NBOMe decreased the response to a challenge dose of DA, 5-HT, and glutamatergic neurons in the frontal cortex as well as weakened the hallucinogenic activity in comparison to acute dose . Behavioral tests showed a motor activity reduction and memory deficiency in comparison to a single dose and induction of anxiety after the drug’s chronic and acute administration .

Action Environment

The action of 25I-NBOMe can be influenced by various environmental factors. For instance, the compound’s lipophilicity correlates with its cytotoxicity . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as pH and lipid content in the body.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-25-20-15-9-8-14-19(20)16-23-22(24)21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,21H,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNAUHWJLODSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202102
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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